Oxydiacetyl dichloride

Descripción general

Descripción

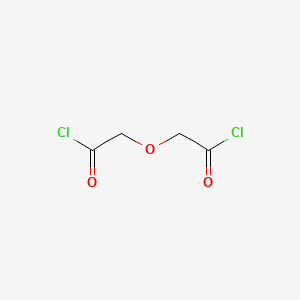

Diglycolyl chloride (2,2′ -Oxydiacetyl chloride) is an acid halide.

Actividad Biológica

Oxydiacetyl dichloride, also known as Diglycolyl chloride (CAS Number: 21062-20-4), is an acid halide that plays a significant role in various chemical syntheses, particularly in the preparation of polyether esters and coordination compounds. This article explores its biological activity, focusing on its cytotoxicity, interactions with biological systems, and applications in medicinal chemistry.

- Molecular Formula : CHClO

- Molecular Weight : 167.99 g/mol

- Physical State : Liquid at room temperature

- Solubility : Soluble in organic solvents such as chloroform and dichloromethane

Synthesis and Applications

This compound is synthesized through the reaction of glycolic acid with thionyl chloride. Its primary applications include:

- Synthesis of Polyether Esters : Used as a building block for creating various polymers.

- Coordination Chemistry : Acts as a ligand in the formation of metal complexes, enhancing their stability and solubility in organic solvents.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicate:

- In Vitro Cytotoxicity : A study involving human cervical (SW756, HeLa) and glioblastoma (U-87, U373) cell lines demonstrated negligible antiproliferative activity of this compound, suggesting limited efficacy as an anticancer agent .

Stability in Biological Systems

Research indicates that this compound forms stable radiolabeled complexes when used in conjunction with technetium-99m (99mTc). The stability of these complexes was assessed through biodistribution studies:

- Blood Kinetics : The biological half-life for 99mTc-labeled complexes was observed to be approximately 1 hour for the fast component and around 12 hours for the slow component .

- Biodistribution : Maximum uptake was noted in the liver, indicating a hepatobiliary excretion pathway .

Case Study 1: Radiolabeled Complexes

In a study involving the synthesis of radiolabeled complexes using this compound, researchers reported high labeling efficiencies (up to 98%) with good serum stability over 24 hours. This highlights its potential utility in diagnostic imaging applications .

Case Study 2: Synthesis of Amides

This compound has been utilized to synthesize amides such as Oxydiacetyl-TiBuCAm, which showed promising results in kinetic hydrate inhibitor performance. The yield from this synthesis was reported at 45%, demonstrating its effectiveness as a reagent in complex organic syntheses .

Summary of Research Findings

Aplicaciones Científicas De Investigación

Polymer Chemistry

Synthesis of Poly(ether ester) Compounds

Oxydiacetyl dichloride is utilized in the synthesis of poly(ether ester) compounds, which are important in coatings, adhesives, and biomedical materials. The synthesis typically involves reacting this compound with diols such as ethylene glycol or propylene glycol under anhydrous conditions using solvents like dichloromethane or toluene. A base catalyst, such as triethylamine, is often employed to facilitate the esterification reaction. The resulting polymers exhibit desirable properties such as flexibility, biocompatibility, and resistance to hydrolysis.

| Property | Value |

|---|---|

| Flexibility | High |

| Biocompatibility | Yes |

| Hydrolysis Resistance | High |

Supramolecular Chemistry

Crown Ether Formation

In supramolecular chemistry, this compound serves as a precursor for the synthesis of crown ethers. These cyclic polyethers are known for their ability to selectively bind metal ions or organic molecules. The reaction typically occurs with diamines (e.g., ethylenediamine) in aprotic solvents like acetonitrile or tetrahydrofuran. The crown ether products can be purified through recrystallization or column chromatography and have applications in ion extraction and sensor technology.

Drug Discovery

Synthesis of Bioactive Compounds

In drug discovery, derivatives of this compound are explored for their potential as bioactive compounds. Researchers modify the compound by introducing specific functional groups (e.g., amines or carboxylic acids) to enhance biological activity. The synthesized derivatives are then subjected to bioassays to evaluate their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Coordination Chemistry

Ligand Synthesis for Metal Complexes

this compound is also used in coordination chemistry for synthesizing ligands that chelate with metal ions. For instance, it has been employed in the synthesis of dioctylamine derivatives that demonstrate strong extraction capabilities for lanthanides from acidic solutions. The extraction efficiency varies based on the ligand structure and the acid concentration used during the extraction process .

| Ligand Type | Extraction Strength |

|---|---|

| DMDODGA | Highest among tested |

| TODGA | Moderate |

| DEHPDGA | Similar to TODGA |

Case Study 1: Poly(ether ester) Synthesis

A study demonstrated the successful synthesis of a poly(ether ester) using this compound and ethylene glycol. The resulting polymer showed excellent mechanical properties and biocompatibility suitable for biomedical applications.

Case Study 2: Crown Ether Applications

Research on crown ethers synthesized from this compound revealed their effectiveness in selectively binding potassium ions from aqueous solutions. This property has implications for developing sensors that detect specific metal ions in environmental samples.

Case Study 3: Drug Development

A series of this compound derivatives were synthesized and tested for anticancer activity against various cell lines. One derivative exhibited significant cytotoxicity against HeLa cells, indicating its potential as a lead compound for further development.

Análisis De Reacciones Químicas

Chemical Reactions Involving Oxydiacetyl Dichloride

This compound participates in several key chemical reactions due to its reactive acyl chloride functionality:

Nucleophilic Substitution Reactions

The compound acts as an electrophile in nucleophilic substitution reactions. The carbonyl carbon in the acyl chloride is electron-deficient, making it susceptible to attack by nucleophiles. Common nucleophiles include:

-

Alcohols

-

Amines

-

Water

These reactions typically yield esters or amides depending on the nucleophile used.

Reaction with Alcohols

When reacted with alcohols under basic conditions, this compound can form esters. For instance:

-

Esterification Reaction :

This reaction can be used to synthesize various functionalized compounds.

Reaction with Amines

In the presence of amines, this compound can form amides:

-

Amidation Reaction :

This reaction has been utilized in synthesizing compounds such as oxydiacetyl-TnPrCAm and oxydiacetyl-TiBuCAm with yields reported at 52% and 45%, respectively .

Polymerization Reactions

This compound can also participate in polymerization reactions, particularly when used with diols under controlled conditions to yield macrocyclic structures.

Reaction Conditions and Yields

The following table summarizes various reactions involving this compound, including reactants, conditions, and yields:

| Reaction Type | Reactants | Conditions | Products | Yield |

|---|---|---|---|---|

| Esterification | This compound + Alcohol | Basic conditions | Ester | Variable |

| Amidation | This compound + Amine | Room temperature | Amide | 52% (TnPrCAm) |

| Polymerization | This compound + Diol | Controlled environment | Macrocyclic compound | Variable |

Mechanistic Insights

The mechanism of action for this compound primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The carbonyl carbon is attacked by nucleophiles, leading to the formation of tetrahedral intermediates during the reaction process .

Propiedades

IUPAC Name |

2-(2-chloro-2-oxoethoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O3/c5-3(7)1-9-2-4(6)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZXSBQCNBNWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175289 | |

| Record name | Oxydiacetyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21062-20-4 | |

| Record name | 2,2′-Oxybis[acetyl chloride] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21062-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxydiacetyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021062204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxydiacetyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydiacetyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxydiacetyl dichloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH3TD62WTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Diglycolyl chloride in synthetic chemistry?

A1: Diglycolyl chloride serves as a versatile building block for synthesizing various macrocyclic compounds. Researchers have utilized it to create:

- Macrocyclic polyether-diester ligands: These ligands are formed by reacting Diglycolyl chloride with different diols, including chiral dimethyl-substituted tetraethylene glycols [] and di- and tetramethyl-substituted triethylene, tetraethylene, and pentaethylene glycols []. These ligands demonstrate potential in coordination chemistry and host-guest chemistry applications.

- Crown ether-esters: Diglycolyl chloride, in the presence of templates like triphenyl antimony (SbPh3) and triphenyl bismuth (BiPh3), reacts with (benzyloxy)methyl-substituted diols to yield novel crown ether-esters []. These compounds hold promise in supramolecular chemistry and as potential catalysts.

- Diglycolamides: Diglycolyl chloride acts as a precursor for synthesizing diglycolamide compounds, essential complexing agents in various applications, including nuclear waste treatment [].

Q2: What is the role of Diglycolyl chloride in synthesizing Diglycolamides?

A: Diglycolyl chloride serves as a key starting material for producing diglycolamides []. This process involves reacting Diglycolyl chloride with a diverse range of amines in a biphasic system (Schotten–Baumann approach). This reaction results in high yields of the corresponding diamides. Further treatment with poly(4-styrenesulfonic acid) provides the pure diglycolamide compounds.

Q3: Are there alternative synthetic routes to producing Diglycolamides besides using Diglycolyl chloride?

A: Yes, research suggests an alternative method for preparing diglycolamides []. This approach involves the direct amidation of substituted diglycolyl diesters. These diesters are obtained by coupling commercially available monoesters. The direct amidation reaction utilizes aluminum trichloride as a catalyst and achieves good yields of the desired diglycolamide compounds.

Q4: How do structural variations in the reactants impact the synthesis of macrocyclic compounds using Diglycolyl chloride?

A: Research indicates that both the diol and the acid chloride structure significantly influence the template effect during macrocycle synthesis []. For example, when synthesizing crown ether-esters with (benzyloxy)methyl side arms, SbPh3 and BiPh3 effectively template 14-crown-4 ether-esters, but the efficiency varies depending on the specific diol and acid chloride used.

Q5: What analytical techniques are used to characterize the products synthesized using Diglycolyl chloride?

A5: Multiple analytical techniques are employed to characterize compounds derived from Diglycolyl chloride, including:

- NMR spectroscopy: Used to analyze the structure and complexation behavior of macrocyclic polyether-diester ligands. Significant chemical shift changes in 1H NMR spectra reveal the complexation of these ligands with benzylammonium perchlorate [].

- IR spectroscopy: Employed to study the complex formation between (benzyloxy)methyl-substituted diols and templates like SbPh3 and BiPh3 during crown ether-ester synthesis [].

- Mass spectrometry: Used in conjunction with IR spectroscopy to investigate complex formation in crown ether-ester synthesis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.